molecular formula C20H29N7O B6446336 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640845-36-7

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No. B6446336
CAS RN: 2640845-36-7
M. Wt: 383.5 g/mol
InChI Key: NEAMWYBAPMZMBM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a five-membered heterocyclic compound . It has a complex structure with multiple functional groups, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a piperidine ring .


Molecular Structure Analysis

The molecular formula of the compound is C21H23N7O3 . The structure includes a pyrazole ring, a pyrimidine ring, a piperazine ring, and a piperidine ring . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.5 g/mol . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 113 Ų . The exact mass and monoisotopic mass are both 421.18623762 g/mol .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds have demonstrated potent antileishmanial effects. In a recent study, hydrazine-coupled pyrazoles were synthesized and evaluated for their antileishmanial activity. Among these derivatives, compound 13 exhibited superior antipromastigote activity, with an IC50 value of 0.018 μM. This activity was significantly higher than standard drugs such as miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives were also assessed for antimalarial efficacy. Compounds 14 and 15 showed remarkable inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4%, respectively. These findings suggest that these compounds hold promise as potential pharmacophores for safe and effective antimalarial agents .

Solvent Applications

The compound’s structure includes a cyclic urea moiety. Specifically, it contains a 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ring. This compound serves as a versatile solvent, commonly used in N-alkylation of chiral compounds and O-alkylation of aldoses .

Diels-Alder Reactions

The presence of a pyrazole ring makes this compound interesting for synthetic applications. Pyrazoles can act as dienes in inverse electron demand (ID) Diels-Alder cycloaddition reactions. Researchers have successfully employed s-tetrazines (related to pyrazoles) to prepare natural products, bioactive compounds, high-energy materials, and other heterocyclic compounds .

Anti-Tubercular Potential

A related compound, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, was evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Several derivatives showed potent anti-tubercular effects, highlighting the potential of pyrazole-containing compounds in combating tuberculosis .

properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c1-16-12-17(2)27(23-16)19-13-18(21-15-22-19)25-10-8-24(9-11-25)14-20(28)26-6-4-3-5-7-26/h12-13,15H,3-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAMWYBAPMZMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

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